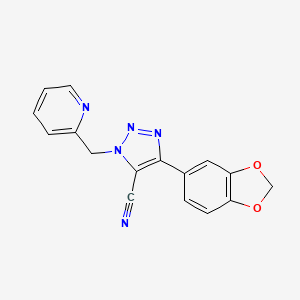

![molecular formula C21H20N4O B2635300 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2380095-28-1](/img/structure/B2635300.png)

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Quinoline derivatives have a long history in medicinal chemistry. Researchers have explored their potential as antimalarial agents, inspired by the discovery of quinine and cinchonine from the bark of the cinchona tree. The synthesis and evaluation of novel quinoline-based compounds, including 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile , could lead to new drugs for various health threats .

- Quinoline derivatives have shown promise as anticancer agents. Researchers have designed and synthesized pyrazolo[3,4-b]-quinoline derivatives, some of which exhibit dual inhibition against clinically relevant kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

- 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has been investigated for its effects on AMPK activity. In hepatocytes, it inhibits ACC (acetyl-CoA carboxylase) deactivation induced by AICAR or metformin, potentially impacting lipid metabolism .

- In HT-29 cells, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile significantly inhibits AMPK activity, leading to suppression of autophagic protein degradation .

- Researchers have developed synthetic routes to access quinoline derivatives. Understanding the methods for synthesizing 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is crucial for its efficient production .

- Quinoline-based compounds can serve as fluorescent probes for biological imaging. Their unique structural features make them suitable for tracking specific cellular processes or targets .

Medicinal Chemistry and Drug Development

Anticancer Agents

AMP-Activated Protein Kinase (AMPK) Modulation

Autophagy Research

Synthetic Methodology

Biological Imaging and Probes

Propriétés

IUPAC Name |

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c22-13-18-12-17-5-1-2-6-20(17)24-21(18)25-11-3-4-16(14-25)15-26-19-7-9-23-10-8-19/h1-2,5-10,12,16H,3-4,11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXFEABTSUUYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)COC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-bromo-2-methylphenyl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2635219.png)

![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide](/img/structure/B2635225.png)

![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2635226.png)

![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)

![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)

![(2-Phenyltriazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635238.png)